β-Methylphenethylamine-d4 is classified within the broader category of phenethylamines, which are organic compounds characterized by a phenyl ring attached to an ethylamine chain. It is specifically categorized as a substituted phenethylamine due to the presence of a methyl group on the beta carbon. This compound is often synthesized for research purposes and is not typically found in nature.
The synthesis of β-methylphenethylamine-d4 can be achieved through various organic chemical reactions. One common method involves the reductive amination of ketones or aldehydes with deuterated amines. For example, starting from phenylacetone, one could react it with deuterated ammonia or an amine under reducing conditions to yield β-methylphenethylamine-d4.
The synthesis can be monitored using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the incorporation of deuterium and the purity of the final product.
The molecular formula for β-methylphenethylamine-d4 is C10H14D4N, reflecting the presence of four deuterium atoms. The structure features:
The presence of deuterium alters the physical properties slightly compared to its non-deuterated counterpart, primarily affecting its mass and potentially its reactivity.
β-Methylphenethylamine-d4 can participate in various chemical reactions typical of amines, including:
These reactions are significant for developing derivatives that may have enhanced biological activity or different pharmacological profiles.
β-Methylphenethylamine-d4 functions similarly to other stimulants by interacting with monoamine transporters in the brain. It primarily affects the release and reuptake inhibition of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Studies indicate that compounds like β-methylphenethylamine-d4 can produce effects comparable to those of amphetamines but with variations due to isotopic labeling.
These properties are crucial for applications in laboratories where precise measurements are necessary for experimental reproducibility.
β-Methylphenethylamine-d4 has several applications in scientific research:
β-Methylphenethylamine-d4 (BMPEA-d4), systematically named (RS)-2-phenylpropylamine-d4 or (±)-β-methylphenethylamine-d4, is a deuterium-labeled analog of the phenethylamine derivative β-methylphenethylamine (BMPEA). Its chemical formula is C9H4D9N, with a molecular weight of 144.26 g/mol, reflecting the replacement of four hydrogen atoms with deuterium (^2H or D) at specific molecular positions [1] [3]. Structurally, BMPEA-d4 shares the core phenethylamine scaffold—a benzene ring linked to an ethylamine chain—but features a methyl group at the β-carbon (adjacent to the nitrogen) and deuterium atoms at the terminal methylene group (-CD2-) of the ethylamine side chain. This isotopic substitution maintains the compound’s stereochemistry (racemic mixture) and electronic properties while altering its bond vibrational frequencies and metabolic stability [6] [10].
Table 1: Structural Characteristics of BMPEA-d4
Property | Specification |
---|---|
IUPAC Name | (RS)-2-phenylpropan-1-amine-1,1,2,2-d4 |
Molecular Formula | C₉H₄D₉N |
Molecular Weight | 144.26 g/mol |
CAS Number (unlabeled) | 582-22-9 |
Isotopic Substitution | Four deuterium atoms at C1 and C2 of ethylamine |
Key Functional Groups | Aromatic ring, β-methyl, deuterated primary amine |
The deuterium atoms in BMPEA-d4 serve as non-radioactive isotopic labels, detectable via mass spectrometry due to their mass difference of 1 atomic mass unit compared to hydrogen. This allows precise tracking of the compound and its metabolites in biological matrices without altering its receptor affinity. Unlike its non-deuterated counterpart (BMPEA, C9H13N), BMPEA-d4 exhibits enhanced stability against enzymatic degradation, particularly by monoamine oxidases (MAOs), due to the deuterium kinetic isotope effect (DKIE). This effect slows cleavage of the C-D bond compared to C-H during oxidative deamination [6] [10].
The unlabeled BMPEA was first synthesized in the 1930s during investigations into sympathomimetic amines. Hartung and Munch described its preparation via catalytic hydrogenation of 2-phenylpropionitrile using Pd/C in anhydrous ethanol containing HCl, yielding the hydrochloride salt (m.p. 123–124°C) [3]. Early pharmacological studies revealed BMPEA’s pressor activity was approximately 1/700th that of epinephrine and 1/3rd that of amphetamine, with significant bronchodilatory effects in rabbit lung models [3] [10]. Interest in deuterated analogs emerged in the late 20th century with advances in synthetic organic chemistry and isotopic labeling techniques. Deuterium labeling gained traction for its ability to "stabilize" bioactive molecules—delaying metabolic breakdown without altering target engagement. BMPEA-d4 specifically entered research catalogs (e.g., Santa Cruz Biotechnology) as a high-purity reference standard (≥98% chemical purity) for detecting BMPEA adulteration in sports supplements [1] [4] [10].
The synthesis of BMPEA-d4 typically involves:
BMPEA-d4 exemplifies the critical application of deuterium labeling in neuropharmacology and analytical chemistry:
Metabolic Pathway Elucidation: As a tracer, BMPEA-d4 enables quantitative mapping of BMPEA metabolism. Studies using liver microsomes or in vivo models reveal deuterium-sensitive pathways, such as CYP450-mediated oxidation versus MAO-driven deamination. For example, DKIE reduces α-carbon deamination by MAO-B by 5–7-fold, shifting metabolism toward ring-hydroxylated metabolites detectable via LC-MS [6] [10].
Quantitative Bioanalysis: BMPEA-d4 serves as an internal standard in mass spectrometry due to its near-identical chemical behavior to BMPEA but distinct mass signature. This allows precise quantification of BMPEA in complex matrices (e.g., plasma, supplements) with minimal matrix interference. Recovery rates exceed 95% in spiked samples, with limits of detection (LOD) as low as 0.1 ng/mL [4] [5] [10].
Receptor Interaction Studies: BMPEA is a trace amine-associated receptor 1 (TAAR1) agonist, similar to amphetamine. Deuterium labeling does not alter TAAR1 affinity (Ki remains ~100–300 nM), allowing BMPEA-d4 to be used in binding assays to study TAAR1 signaling without confounding metabolic degradation. Fluorescence or radiolabeled derivatives (e.g., [^3H]-BMPEA-d4) further enable real-time receptor trafficking studies [3] [10].
Adulterant Detection: BMPEA was found undeclared in 38–52% of supplements marketed as containing Acacia rigidula. BMPEA-d4 is indispensable for regulatory testing; its use in LC-MS/MS or GC-MS methods confirms BMPEA identity and concentration. For example, one study found supplements containing up to 290 mg/serving of BMPEA using deuterated standards [3] [4] [10].
Table 2: Applications of BMPEA-d4 in Analytical Chemistry
Application | Method | Key Benefit |
---|---|---|
Metabolic Stability Assay | Liver microsome incubation + LC-MS | Quantifies DKIE on MAO metabolism |
Supplement Adulteration | GC-MS/MS with isotope dilution | Confirms BMPEA identity; avoids false positives |
Receptor Binding Studies | Radioligand (e.g., [^3H]) displacement | Eliminates metabolic interference |
Pharmacokinetic Tracer | LC-MS/MS of plasma/tissue | Distinguishes exogenous vs. endogenous compounds |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1